Ethyl 3-(4-chlorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ester group (carboxylate), an amide group (propanamido), and a heterocyclic group (dihydrothieno[3,4-d]pyridazine). It also contains a chlorophenyl group, which suggests that it might have some interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the heterocyclic ring, the introduction of the chlorophenyl group, and the formation of the ester and amide groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The presence of the chlorophenyl group could potentially influence the overall shape and properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could potentially make it more lipophilic, which could influence its solubility and other properties .Scientific Research Applications
Synthesis and Characterization
Ethyl 3-(4-chlorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate and its derivatives are synthesized through various chemical reactions involving heterocyclic compounds. For instance, the reaction of ethyl 3-oxo-3-phenylpropanoate with different reagents leads to the synthesis of thio-substituted ethyl nicotinate derivatives, which undergo cyclization to form thieno[2,3-b]pyridines. These processes are crucial for developing compounds with potential antimicrobial activities (Gad-Elkareem et al., 2011). Similarly, synthesis involving reactions with hydrazine hydrate and other nucleophilic reagents has been reported to produce novel derivatives of pyrazolo[3,4-c]pyridazine, which are studied for their central nervous system effects (Zabska et al., 1998).
Molecular Structure and Stability
The molecular structure and stability of these compounds are characterized through various analytical techniques. For example, the compound ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been synthesized and analyzed using 1H NMR, mass spectral analysis, and single-crystal X-ray diffraction studies. This analysis highlights the presence of intramolecular hydrogen bonds and π-π interactions contributing to the structural stability of the molecule (Achutha et al., 2017).
Antimicrobial Activities
The synthesized compounds often undergo screening for their antimicrobial properties. For instance, novel quinazolines synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate exhibit promising antibacterial and antifungal activities against various pathogens, indicating the potential for developing new antimicrobial agents (Desai et al., 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-4-oxo-5-(3-phenylpropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4S/c1-2-32-24(31)21-18-14-33-22(26-19(29)13-8-15-6-4-3-5-7-15)20(18)23(30)28(27-21)17-11-9-16(25)10-12-17/h3-7,9-12,14H,2,8,13H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCALKUNDLTAEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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